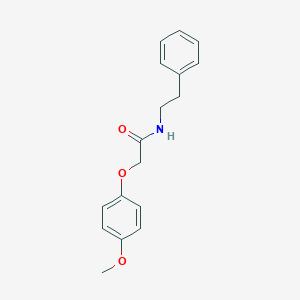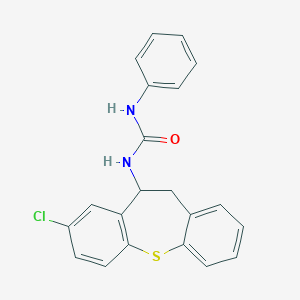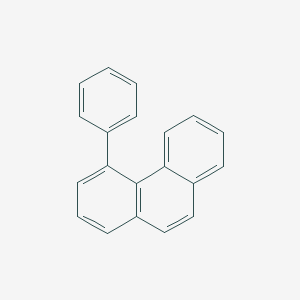
4-Phenylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene ring system with a phenyl group attached to it. It is widely used in various scientific research applications due to its unique physical and chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Phenylphenanthrene is not well understood. However, it is believed to interact with DNA and other biomolecules through intercalation, hydrogen bonding, and π-π stacking interactions. It can also undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause damage.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Phenylphenanthrene are dependent on the dose and exposure duration. At low doses, it has been shown to induce DNA damage and inhibit DNA repair mechanisms. At high doses, it can cause cell death and organ toxicity. It has also been shown to induce oxidative stress and inflammation in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Phenylphenanthrene in lab experiments is its availability and low cost. It is also a well-characterized compound with known physical and chemical properties. However, its low solubility in water and organic solvents can limit its use in certain experiments. Additionally, its toxicity and potential for DNA damage must be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of 4-Phenylphenanthrene. One area of interest is the development of new synthetic methods for the production of derivatives with improved solubility and bioactivity. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the study of its environmental fate and toxicity can provide valuable insights into the impact of 4-Phenylphenanthrenes on human health and the environment.
Métodos De Síntesis
The synthesis of 4-Phenylphenanthrene involves the condensation reaction of phenylacetylene and 1,2-dibromobenzene in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a series of elimination and coupling steps to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-Phenylphenanthrene has been extensively used in various scientific research applications. It is used as a fluorescent probe for the detection of DNA damage and repair, as it can intercalate into the DNA helix and emit fluorescence upon excitation. It is also used as a model compound for the study of 4-Phenylphenanthrene metabolism and toxicity, as it represents a common structural motif found in many environmental pollutants. Additionally, it has been used as a starting material for the synthesis of various biologically active compounds.
Propiedades
Número CAS |
4325-78-4 |
|---|---|
Nombre del producto |
4-Phenylphenanthrene |
Fórmula molecular |
C20H14 |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
4-phenylphenanthrene |
InChI |
InChI=1S/C20H14/c1-2-7-15(8-3-1)19-12-6-10-17-14-13-16-9-4-5-11-18(16)20(17)19/h1-14H |
Clave InChI |
LNKYQOVOBUHJOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C4=CC=CC=C4C=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC3=C2C4=CC=CC=C4C=C3 |
Otros números CAS |
4325-78-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



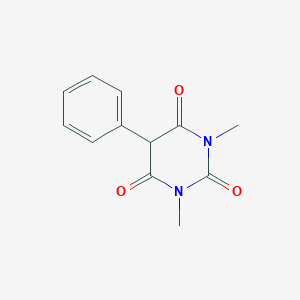
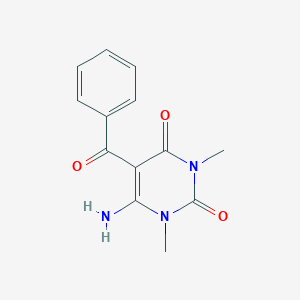
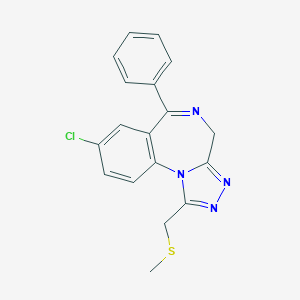
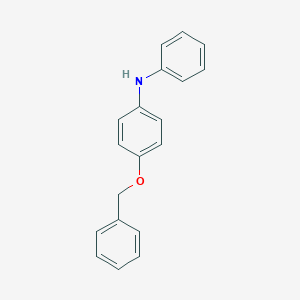
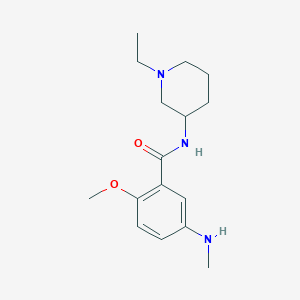
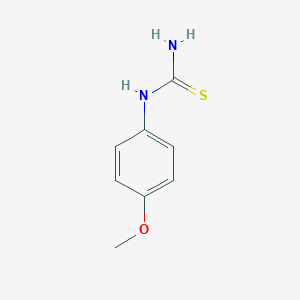
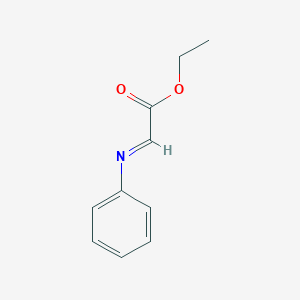
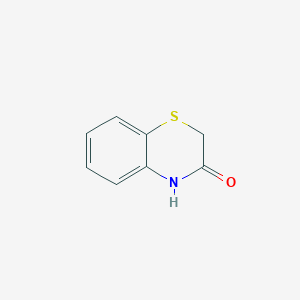
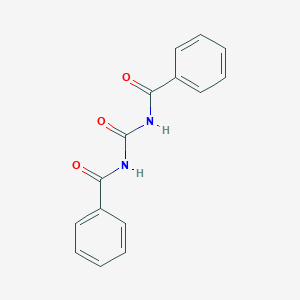
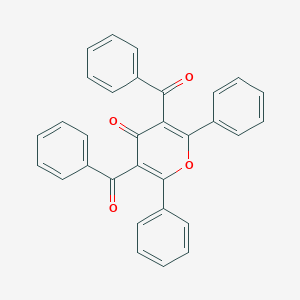
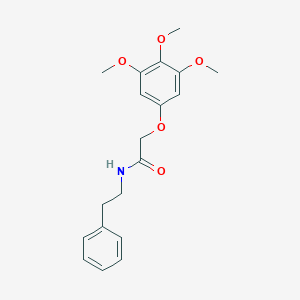
![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
